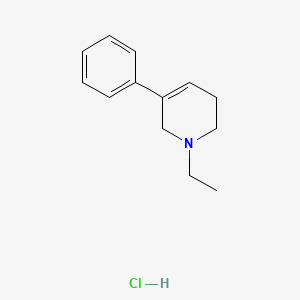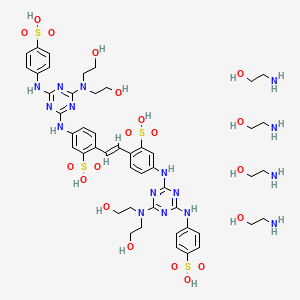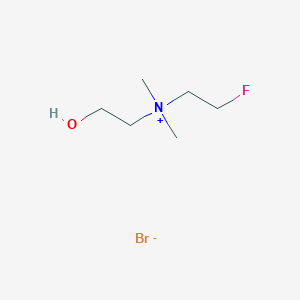
Fluoroethylcholine bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluoroethylcholine bromide is a chemical compound with the molecular formula C6H15FNO.Br. It is a derivative of choline, where one of the ethyl groups is substituted with a fluorine atom. This compound is of significant interest in various fields, particularly in medical imaging and cancer research, due to its ability to act as a tracer in positron emission tomography (PET) scans .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Fluoroethylcholine bromide can be synthesized through a nucleophilic substitution reaction. The process involves the reaction of 2-bromo-1-fluoroethane with dimethylaminoethanol in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction typically proceeds under mild conditions and results in the formation of this compound .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be automated using solid-phase extraction (SPE) techniques. This method involves the use of solid-phase cartridges to purify the intermediate and final products, avoiding the need for high-performance liquid chromatography (HPLC). This approach not only simplifies the production process but also ensures high purity and yield of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Fluoroethylcholine bromide undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the fluorine atom significantly influences the reactivity of the compound, making it suitable for specific applications in organic synthesis .
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include dimethylaminoethanol and solvents like DMSO. The reaction conditions are typically mild, with temperatures ranging from room temperature to slightly elevated temperatures.
Oxidation and Reduction: These reactions can be carried out using standard oxidizing and reducing agents, such as potassium permanganate for oxidation and sodium borohydride for reduction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution reactions primarily yield fluoroethylcholine derivatives, while oxidation and reduction reactions can lead to various oxidized or reduced forms of the compound .
Applications De Recherche Scientifique
Fluoroethylcholine bromide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds.
Biology: The compound is utilized in studies involving cell membrane dynamics and choline metabolism.
Medicine: this compound is a valuable tracer in PET scans for cancer diagnosis, particularly in detecting prostate cancer.
Industry: The compound finds applications in the development of new diagnostic tools and therapeutic agents.
Mécanisme D'action
Fluoroethylcholine bromide exerts its effects by mimicking the natural substrate choline. It is actively transported into cells and phosphorylated by choline kinase. The phosphorylated form is then incorporated into the cell membrane as part of phosphatidylcholine. This process is particularly pronounced in cancer cells, which have an increased demand for choline due to rapid cell division .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoromethylcholine: Another fluorinated choline derivative used in PET imaging.
Choline: The natural substrate for choline kinase, involved in cell membrane synthesis.
Ethylcholine: A non-fluorinated analog of fluoroethylcholine.
Uniqueness
Fluoroethylcholine bromide stands out due to its fluorine substitution, which enhances its stability and imaging properties. Compared to fluoromethylcholine, this compound offers better imaging contrast and longer half-life, making it more suitable for clinical applications .
Propriétés
Numéro CAS |
733050-47-0 |
|---|---|
Formule moléculaire |
C6H15BrFNO |
Poids moléculaire |
216.09 g/mol |
Nom IUPAC |
2-fluoroethyl-(2-hydroxyethyl)-dimethylazanium;bromide |
InChI |
InChI=1S/C6H15FNO.BrH/c1-8(2,4-3-7)5-6-9;/h9H,3-6H2,1-2H3;1H/q+1;/p-1 |
Clé InChI |
DRXWLBAUYAQVLX-UHFFFAOYSA-M |
SMILES canonique |
C[N+](C)(CCO)CCF.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


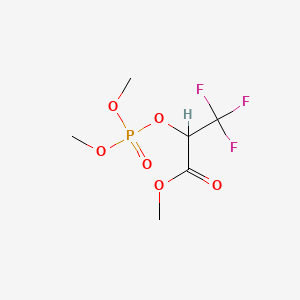
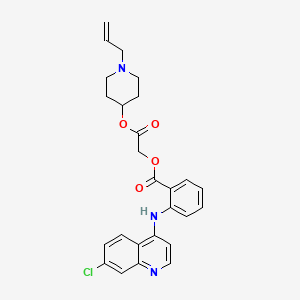





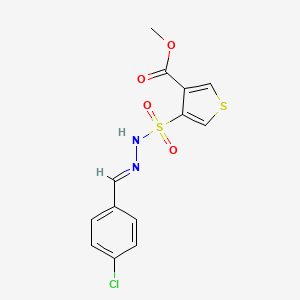

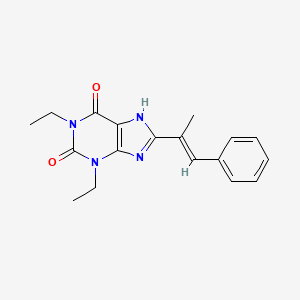
![(2S,3S)-N-[[(1R)-6-methoxy-1-methyl-1-(trifluoromethyl)-3,4-dihydroisochromen-7-yl]methyl]-2-phenylpiperidin-3-amine;dihydrochloride](/img/structure/B12753935.png)
